molecular formula C15H17N3O4S B2451155 7-[2-(morpholin-4-yl)ethyl]-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one CAS No. 689228-41-9

7-[2-(morpholin-4-yl)ethyl]-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one

Cat. No.: B2451155
CAS No.: 689228-41-9
M. Wt: 335.38
InChI Key: NVOTTYYMEIBPJA-UHFFFAOYSA-N
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Description

7-[2-(morpholin-4-yl)ethyl]-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one is a complex organic compound that belongs to the class of quinazolinone derivatives This compound is characterized by its unique structure, which includes a morpholine ring, a thioxo group, and a dioxoloquinazoline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-[2-(morpholin-4-yl)ethyl]-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the condensation of 2-aminobenzamide with a suitable aldehyde to form the quinazolinone core. This intermediate is then subjected to further functionalization to introduce the morpholine and thioxo groups. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and inert atmospheres to ensure the desired transformations .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

7-[2-(morpholin-4-yl)ethyl]-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines or thiols for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thioxo group can yield sulfoxides or sulfones, while reduction of the quinazolinone core can produce dihydroquinazolinones .

Mechanism of Action

The mechanism of action of 7-[2-(morpholin-4-yl)ethyl]-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, thereby modulating various biological pathways. For example, it may inhibit DNA gyrase, an enzyme involved in DNA replication, leading to antibacterial effects . Additionally, it can interact with cellular receptors and signaling molecules, influencing cell proliferation and apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-[2-(morpholin-4-yl)ethyl]-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one is unique due to its combination of a morpholine ring, a thioxo group, and a dioxoloquinazoline core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications .

Properties

IUPAC Name

7-(2-morpholin-4-ylethyl)-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O4S/c19-14-10-7-12-13(22-9-21-12)8-11(10)16-15(23)18(14)2-1-17-3-5-20-6-4-17/h7-8H,1-6,9H2,(H,16,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVOTTYYMEIBPJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCN2C(=O)C3=CC4=C(C=C3NC2=S)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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